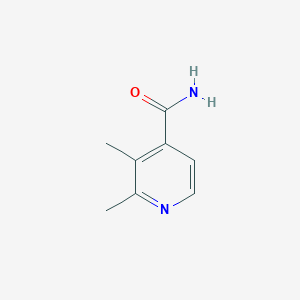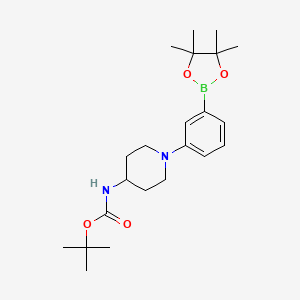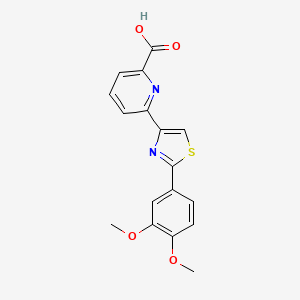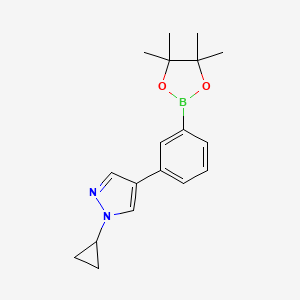
4-Bromo-2-fluoro-5-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5BrFNO It is a derivative of nicotinaldehyde, featuring bromine, fluorine, and methyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methylnicotinaldehyde typically involves multi-step reactions. One common method includes the bromination and fluorination of a nicotinaldehyde precursor. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: 4-Bromo-2-fluoro-5-methylpyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-fluoro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-fluoro-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-fluoro-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine and fluorine atoms may also influence the compound’s reactivity and binding affinity to various biological targets .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
- 5-Bromo-2-fluoro-4-methylaniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-fluoro-5-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core. The presence of both bromine and fluorine atoms, along with a methyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specialized applications in research and industry.
特性
分子式 |
C7H5BrFNO |
|---|---|
分子量 |
218.02 g/mol |
IUPAC名 |
4-bromo-2-fluoro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
InChIキー |
ZAJPFUMCIONGNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)




![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)

![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)


![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)


